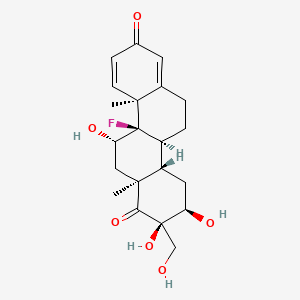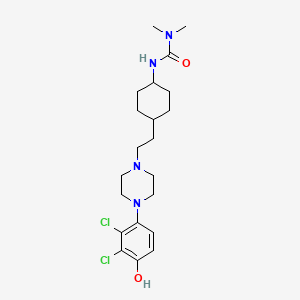
Hydroxy Cariprazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxy Cariprazine is a derivative of Cariprazine, an atypical antipsychotic used primarily in the treatment of schizophrenia and bipolar disorder. Cariprazine itself is known for its partial agonist activity at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors, and its antagonistic properties at serotonin 5-HT2A receptors . This compound retains these pharmacological properties but has been modified to include a hydroxyl group, potentially altering its pharmacokinetic and pharmacodynamic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Cariprazine typically involves the hydroxylation of Cariprazine. One common method involves the reaction of Cariprazine with a hydroxylating agent under controlled conditions. For instance, Cariprazine can be reacted with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride to introduce the hydroxyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The hydroxylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxy Cariprazine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form ketones or carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the parent compound, Cariprazine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cariprazine.
Substitution: Halogenated or alkylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Hydroxy Cariprazine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of hydroxylation on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders, with studies focusing on its efficacy and safety profile.
Industry: Used in the development of new antipsychotic medications and as a reference standard in analytical chemistry
Mecanismo De Acción
Hydroxy Cariprazine exerts its effects primarily through partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors. The hydroxyl group may enhance its binding affinity or alter its metabolic stability, potentially leading to improved therapeutic outcomes. The molecular targets and pathways involved include the dopaminergic and serotonergic systems, which play crucial roles in mood regulation and cognitive function .
Comparación Con Compuestos Similares
Similar Compounds
Cariprazine: The parent compound, known for its efficacy in treating schizophrenia and bipolar disorder.
Brexpiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Aripiprazole: Similar pharmacological profile with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors.
Uniqueness
Hydroxy Cariprazine is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and receptor binding affinity. This modification could potentially lead to improved efficacy and reduced side effects compared to its parent compound and other similar antipsychotics .
Propiedades
Fórmula molecular |
C21H32Cl2N4O2 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
3-[4-[2-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea |
InChI |
InChI=1S/C21H32Cl2N4O2/c1-25(2)21(29)24-16-5-3-15(4-6-16)9-10-26-11-13-27(14-12-26)17-7-8-18(28)20(23)19(17)22/h7-8,15-16,28H,3-6,9-14H2,1-2H3,(H,24,29) |
Clave InChI |
BBIPYFKGVRDRJT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=C(C=C3)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


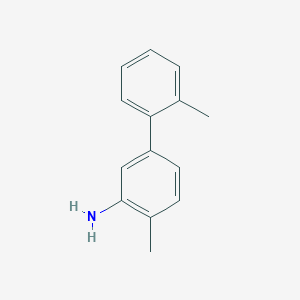
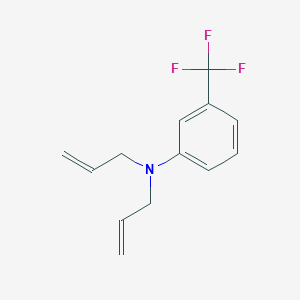
![[(10Z)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-(5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl)oxypyridine-2-carboxylate](/img/structure/B13445038.png)
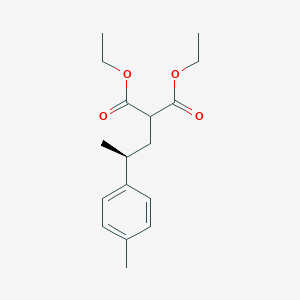
![N-[(2,4-Difluorophenyl)methyl]-2,4-difluoro-benzenemethanamine](/img/structure/B13445042.png)
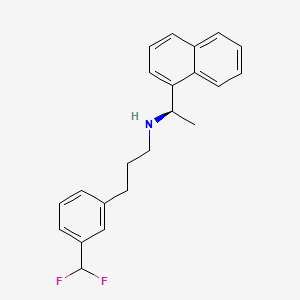
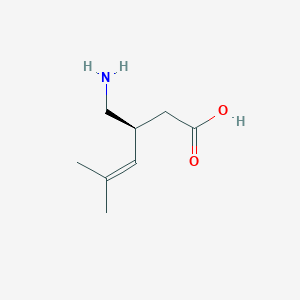
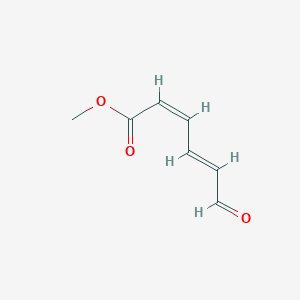
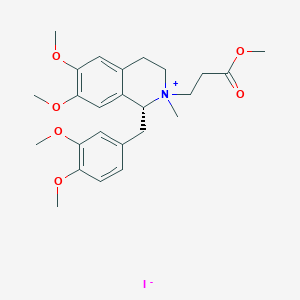
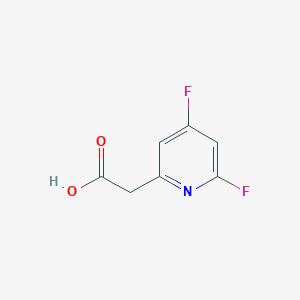

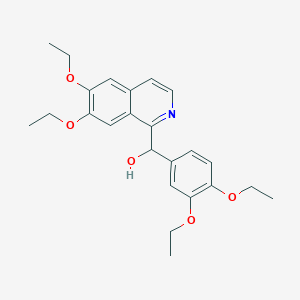
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-6-ol](/img/structure/B13445111.png)
